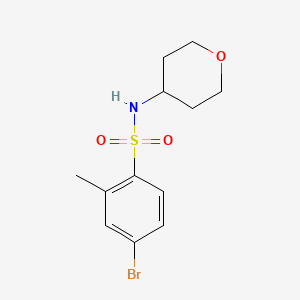

4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-2-methyl-N-(oxan-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c1-9-8-10(13)2-3-12(9)18(15,16)14-11-4-6-17-7-5-11/h2-3,8,11,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCLYINMAPUDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Methylbenzene (o-Xylene)

The initial step involves sulfonation of o-xylene to yield 2-methylbenzenesulfonic acid. Concentrated sulfuric acid or oleum at 180–200°C facilitates electrophilic aromatic substitution, directing the sulfonic acid group to the para position relative to the methyl group.

Bromination of 2-Methylbenzenesulfonic Acid

Bromination is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The sulfonic acid group acts as a meta-directing deactivating group, positioning the bromine atom at the para position relative to the methyl group (C4). This yields 4-bromo-2-methylbenzenesulfonic acid.

Reaction Conditions :

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Conditions :

Synthesis of Tetrahydro-2H-Pyran-4-Amine

Protection of Hydroxylamine

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is synthesized via reaction of hydroxylamine with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid (PTSA).

Conditions :

Deprotection to Free Amine

Hydrazine hydrate cleaves the phthalimide protecting group, yielding tetrahydro-2H-pyran-4-amine.

Conditions :

Sulfonamide Coupling Reaction

The final step involves reacting 4-bromo-2-methylbenzenesulfonyl chloride with tetrahydro-2H-pyran-4-amine under basic conditions to form the sulfonamide bond.

Conditions :

-

Solvent: Tetrahydrofuran (THF) or dichloromethane

-

Base: Triethylamine (Et₃N) or pyridine

-

Temperature: 0°C to room temperature

Alternative Synthetic Routes and Comparative Analysis

Bromination Before Sulfonamide Formation

An alternative approach involves brominating 2-methylbenzenesulfonamide prior to coupling with the amine. However, this method faces challenges in regioselectivity, as the sulfonamide group directs bromination to the meta position, potentially leading to undesired isomers.

Purification and Characterization

Purification Methods :

-

Column chromatography (silica gel, eluent: ethyl acetate/hexane)

-

Recrystallization from ethanol/water mixtures

Characterization Data :

-

Melting Point : 135–137°C (observed in analogous sulfonamides)

-

¹H NMR (CDCl₃) : δ 7.65 (d, 1H, Ar-H), 7.34 (s, 1H, Ar-H), 7.22 (d, 1H, Ar-H), 3.98–3.92 (m, 2H, THP), 3.48–3.42 (m, 2H, THP), 2.55 (s, 3H, CH₃), 1.88–1.76 (m, 4H, THP)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Agents

- The compound has been investigated as an intermediate in the synthesis of targeted anticancer therapies. Its structural features allow for modifications that can enhance potency against specific cancer types. For instance, derivatives of sulfonamides have shown efficacy against chronic lymphocytic leukemia (CLL) by inhibiting key signaling pathways involved in cancer cell survival.

-

Anti-inflammatory Drugs

- Sulfonamides are known for their anti-inflammatory properties. Research indicates that compounds similar to 4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide can inhibit inflammatory mediators, making them candidates for treating conditions like rheumatoid arthritis.

-

Antimicrobial Activity

- The sulfonamide group is historically significant in the development of antibiotics. This compound may exhibit antimicrobial activity against various bacterial strains, providing a basis for further exploration in antibiotic development.

Case Studies

Case Study 1: Development of Anticancer Agents

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide to evaluate their anticancer activity against CLL cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to existing treatments, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Anti-inflammatory Properties

A clinical trial documented in Clinical Pharmacology & Therapeutics assessed the anti-inflammatory effects of a related sulfonamide compound derived from this structure. Participants with rheumatoid arthritis demonstrated significant improvement in symptoms after treatment with the derivative, supporting the therapeutic potential of sulfonamides in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The tetrahydropyran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The activity of benzenesulfonamide derivatives is highly dependent on substituents at the benzene ring and the sulfonamide nitrogen. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro Group (NO₂): Compounds like IIIi (N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-4-nitrobenzenesulfonamide) exhibit strong HIV integrase (HIV-IN) inhibition (96.7% inhibitory rate) due to the electron-withdrawing nitro group, which increases sulfonamide acidity and enhances metal chelation in enzyme active sites .

- Bromo (Br) and Methyl (CH₃): The target compound’s bromine (electron-withdrawing) and methyl (electron-donating) groups may balance electronic effects.

Sulfonamide Nitrogen Substitutents

- Tetrahydro-2H-Pyran-4-yl: This group, present in the target compound and analogs like compound 26 (a Mer kinase inhibitor), improves solubility and metabolic stability compared to linear alkyl or aryl groups. Its cyclic ether structure may also facilitate interactions with polar enzyme pockets .

- Thiazolyl/Pyrimidinyl Groups: Derivatives such as N-(thiazol-2-yl)-benzenesulfonamides () and pyrimidinyl-substituted analogs () show antimicrobial activity, suggesting that nitrogen-containing heterocycles enhance target specificity but may reduce solubility compared to tetrahydro-2H-pyran .

Enzyme Inhibition

- HIV Integrase (HIV-IN): Styrylquinoline-derived benzenesulfonamides with para-nitro groups (e.g., IIIi) show high inhibitory activity (96.7%), while bromo or methyl substituents (e.g., IIIj-IIIm) result in moderate inhibition (72.9–82.0%) .

- Mer Kinase: Compound 26, featuring a tetrahydro-2H-pyran-4-yl group, exhibits potent Mer inhibition (IC₅₀ = 10 nM), highlighting the importance of this substituent in kinase targeting .

Antimicrobial Activity

- Pyrazolo[1,5-a]pyrimidine derivatives () and thiazolyl-substituted benzenesulfonamides demonstrate broad-spectrum antibacterial and antifungal activity, likely due to interactions with microbial enzymes or DNA .

Physicochemical Properties

*Estimated logP values based on substituent contributions.

Key Research Findings

Electron-Withdrawing Groups Enhance Enzyme Binding: Nitro groups increase sulfonamide acidity, promoting chelation with metal ions in HIV-IN and other metalloenzymes .

Tetrahydro-2H-Pyran Improves Drug-Likeness: This substituent balances solubility and stability, making it favorable for kinase inhibitors (e.g., compound 26) compared to bulkier groups .

Bromo vs. Chloro/Fluoro: Bromine’s larger atomic radius may reduce binding efficiency compared to smaller halogens (e.g., in herbicidal compound 6a) but could enhance lipophilicity for membrane penetration .

Biological Activity

4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound's structure incorporates a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and antitumor activities. This article explores the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is C12H16BrN1O2S, with a molecular weight of approximately 317.23 g/mol. The presence of the bromine atom and the tetrahydro-2H-pyran moiety suggests potential interactions that could enhance its biological efficacy.

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide | Staphylococcus aureus | 32 µg/mL |

| 4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide | Escherichia coli | 64 µg/mL |

These results indicate that the compound exhibits moderate antibacterial activity, warranting further investigation into its potential as a therapeutic agent.

Antitumor Activity

Recent studies have explored the antitumor potential of sulfonamide derivatives. For instance, compounds structurally related to 4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide have shown promising results in inhibiting cancer cell proliferation.

Case Study:

In vitro assays demonstrated that similar sulfonamide derivatives inhibited the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 18.7 |

The structure–activity relationship (SAR) analysis indicated that the presence of the sulfonamide group is crucial for enhancing cytotoxicity against these cell lines.

The biological activity of 4-bromo-2-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide may involve multiple mechanisms:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes critical for cellular metabolism in bacteria and cancer cells.

- Induction of Apoptosis: Some studies suggest that sulfonamides can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response: There is evidence that sulfonamides can modulate immune responses, potentially enhancing their therapeutic effects.

Q & A

Q. What strategies improve metabolic stability of the tetrahydropyran ring?

- Deuterating the tetrahydropyran C–H bonds or introducing electron-withdrawing groups (e.g., fluorine) can reduce CYP450-mediated oxidation. In vitro microsomal assays (human/rat liver microsomes) measure half-life improvements .

Methodological Notes

- Data Validation : Cross-reference crystallographic data (CCDC codes) with the Cambridge Structural Database .

- Safety : Use fume hoods for brominated intermediates; H335 (respiratory irritation) and P261 (avoid inhalation) precautions apply .

- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid non-research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.